molecular formula C20H23Cl2NO9 B2755451 [3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate CAS No. 1094811-86-5

[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate

Cat. No.: B2755451
CAS No.: 1094811-86-5
M. Wt: 492.3
InChI Key: XPAAADFOPLSXHD-UHFFFAOYSA-N
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Description

[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate is a complex organic compound that features multiple functional groups, including acetyloxy, dichlorophenoxy, and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxan Ring: The oxan ring can be synthesized through a cyclization reaction involving a suitable diol and an epoxide under acidic or basic conditions.

    Introduction of Acetyloxy Groups: Acetylation of hydroxyl groups on the oxan ring can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.

    Attachment of the Dichlorophenoxy Group: This step involves a nucleophilic substitution reaction where a dichlorophenol derivative reacts with an appropriate leaving group on the oxan ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the dichlorophenoxy group, potentially converting it to a less chlorinated phenoxy derivative.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the amide bond can be cleaved and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Less chlorinated phenoxy derivatives.

    Substitution: Various substituted amides or thiol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

The compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of the dichlorophenoxy and acetamido groups, which are known to exhibit biological activity.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential as drug candidates. The acetamido group, in particular, is a common motif in many pharmaceuticals.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which [3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt cell membrane integrity or inhibit essential enzymes in microorganisms. The molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy group.

    Acetaminophen: Contains an acetamido group and is widely used as an analgesic and antipyretic.

    Acetylsalicylic acid (Aspirin): Features an acetyloxy group and is used as an anti-inflammatory drug.

Uniqueness

What sets [3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate apart is the combination of these functional groups within a single molecule, providing a unique platform for multifunctional applications

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2NO9/c1-9(24)23-17-19(30-12(4)27)18(29-11(3)26)16(8-28-10(2)25)32-20(17)31-15-6-5-13(21)7-14(15)22/h5-7,16-20H,8H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAAADFOPLSXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)Cl)Cl)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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